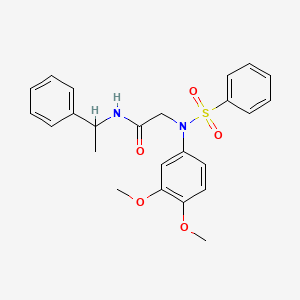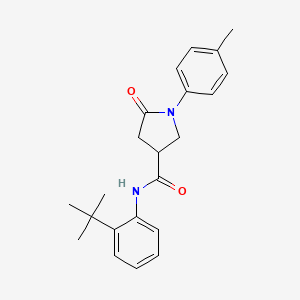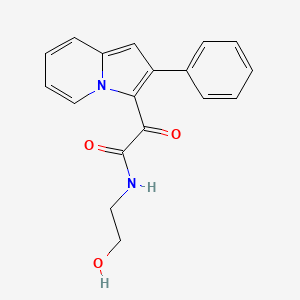
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is a potent inhibitor of this compoundβ, which is a serine/threonine kinase that plays a crucial role in various signaling pathways. This compoundβ is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, apoptosis, and neuronal development. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its potent inhibitory activity against this compoundβ. This compound has been widely used as a tool compound to study the role of this compoundβ in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and several clinical trials are currently underway to investigate its potential therapeutic applications. Future research should focus on further elucidating the molecular mechanisms underlying the therapeutic effects of this compound, as well as identifying potential side effects and developing more efficient synthesis methods. Additionally, future studies should investigate the potential of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a potent inhibitor of this compoundβ that has shown promising results in preclinical studies for its potential therapeutic applications. This compound has been extensively studied for its neuroprotective effects and has been investigated as a potential treatment for various neurological and psychiatric disorders. Further research is needed to fully elucidate the therapeutic potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3,4-dimethylphenylacetic acid with morpholine in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,5-pyrrolidinedione to give the final product. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. This compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and bipolar disorder.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-13(9-12(11)2)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPGNGPVZPQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)


![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)


![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)